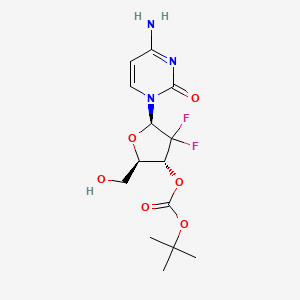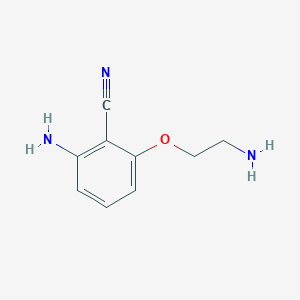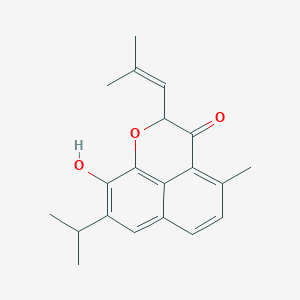
AC-Tyr-(nme)val-ala-(nme)asp-cho
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a highly selective, competitive, and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory process and apoptosis . This compound is particularly significant in biochemical research due to its specificity and effectiveness in inhibiting caspase-1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-(nme)val-ala-(nme)asp-cho involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Subsequent amino acids are added sequentially. Each addition involves
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all protecting groups are removed.
The specific reaction conditions, such as temperature, solvents, and reagents, are optimized to ensure high yield and purity of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure consistency and quality. The use of automated peptide synthesizers allows for the efficient and reproducible production of large quantities of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
AC-Tyr-(nme)val-ala-(nme)asp-cho can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its activity or stability.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: Certain functional groups within the peptide can be substituted with others to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various organic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
AC-Tyr-(nme)val-ala-(nme)asp-cho has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of apoptosis and inflammation due to its role as a caspase-1 inhibitor.
Medicine: Investigated for potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, such as interleukin-1β, thus reducing inflammation. The molecular targets include the active site cysteine residue of caspase-1, and the pathway involves the suppression of the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor but with broader specificity.
Ac-YVAD-CHO: A selective caspase-1 inhibitor similar to AC-Tyr-(nme)val-ala-(nme)asp-cho but with different structural features.
Uniqueness
This compound is unique due to its high selectivity and irreversible inhibition of caspase-1. This specificity makes it a valuable tool in research focused on inflammation and apoptosis, providing more precise insights compared to broader-spectrum inhibitors .
Eigenschaften
Molekularformel |
C25H36N4O8 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34) |
InChI-Schlüssel |
YWDYZNNKJIPYAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)


![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)




![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)

